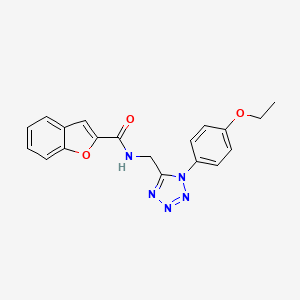

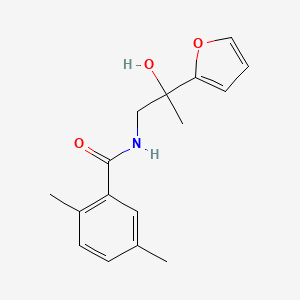

N-(2-(furan-2-yl)-2-hydroxypropyl)-2,5-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(2-(furan-2-yl)-2-hydroxypropyl)-2,5-dimethylbenzamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also has a benzamide group, which consists of a benzene ring attached to an amide functional group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring and the benzene ring are both aromatic, meaning they have a cyclic, planar arrangement of atoms with a delocalized π electron system . The amide group would have a planar structure due to the resonance between the lone pair of electrons on the nitrogen atom and the carbonyl group .Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including Diels–Alder additions to electrophilic alkenes and alkynes . The benzamide group in the compound could also participate in various reactions, depending on the conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and benzene rings could contribute to its aromaticity and potentially its solubility in organic solvents .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Color-forming Reactions for Imaging Applications

Research has explored the synthesis and application of furan derivatives for color-forming reactions. For instance, the study by Katritzky et al. discusses the synthesis of furan, thiophene, and N-methylpyrrole derivatives that develop dark colors in acidic media, which could have implications for imaging technologies or material science applications (Katritzky et al., 1997).

Biosynthesis Studies

Investigations into the biosynthesis of flavor compounds in strawberries used furan derivatives to study the role of precursors in the production of key flavor constituents, providing insights into the biochemical pathways of plant metabolism (Zabetakis et al., 1999).

Photochemical Synthesis

Research on the easy photochemical preparation of furan derivatives demonstrates the potential for innovative synthetic routes in organic chemistry, offering a more efficient pathway to synthesize complex molecules with potential applications in pharmaceuticals and materials science (Guizzardi et al., 2000).

Applications in Catalysis and Material Science

Catalytic Reduction of Biomass-Derived Compounds

A study by Nakagawa et al. focuses on the catalytic reduction of furanic compounds, a key area of research for developing sustainable, biomass-based chemicals and fuels. This work highlights the versatility of furan derivatives in catalysis and their potential contribution to green chemistry (Nakagawa et al., 2013).

Chemodiversity Enhancement in Marine Fungi

The chemical-epigenetic modification of fungi to enhance chemodiversity, as demonstrated by Sun et al., reveals the potential of furan derivatives in discovering new biologically active compounds, which could lead to novel pharmaceuticals (Sun et al., 2018).

Mécanisme D'action

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . For instance, some furan-containing compounds have been employed as medicines in various disease areas .

Mode of Action

Furan derivatives have been known to interact with various targets in the body, leading to a range of biological effects .

Biochemical Pathways

Furan derivatives have been known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The presence of the furan ring in a compound can improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Action Environment

The stability and efficacy of furan derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the furan derivative and the biomolecule .

Cellular Effects

Furan derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Furan derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on similar compounds could provide insights into the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylbenzamide in animal models

Metabolic Pathways

Furan derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-11-6-7-12(2)13(9-11)15(18)17-10-16(3,19)14-5-4-8-20-14/h4-9,19H,10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBAOILNXDRNGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC(C)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2815888.png)

![N-(3-chloro-4-methylphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2815894.png)

![3-[4-(benzyloxy)phenyl]-3-(1H-tetrazol-1-yl)propanoic acid](/img/structure/B2815896.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2815898.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2815900.png)

![4-[1-(3-Chlorophenyl)cyclopropyl]piperidine;hydrochloride](/img/structure/B2815901.png)

![Methyl 4-((9-(furan-2-ylmethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2815906.png)